2-(2,4-Diaminophenyl)acetic acid
Description
2-(2,4-Diaminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of two amino groups attached to a benzene ring, which is further connected to an acetic acid moiety
Properties
IUPAC Name |
2-(2,4-diaminophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHJGIOIIUHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280360 | |
| Record name | 2-(2,4-diaminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79637-84-6 | |
| Record name | 79637-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-diaminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diaminophenyl)acetic acid typically involves the reaction of 2,4-diaminobenzene with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the benzene ring attack the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Diaminophenyl)acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diaminophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2,4-dinitrophenyl)acetic acid.
Reduction: Formation of 2-(2,4-diaminophenyl)ethanol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-(2,4-Diaminophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Diaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Diaminophenyl)acetic acid
- 2-(2,4-Diaminophenyl)ethanol
- 2-(2,4-Dinitrophenyl)acetic acid
Uniqueness
2-(2,4-Diaminophenyl)acetic acid is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications.
Biological Activity
2-(2,4-Diaminophenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 79637-84-6
Biological Activity Overview
The biological activity of 2-(2,4-Diaminophenyl)acetic acid can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds related to 2-(2,4-Diaminophenyl)acetic acid exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed selective growth inhibition in melanoma and prostate cancer cells. For instance, compounds with methoxy substitutions displayed enhanced cytotoxicity against specific cancer lines, suggesting a structure-activity relationship (SAR) that could be exploited for therapeutic purposes .
| Compound | Cancer Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| 1a | Melanoma | 0.12 | Strong inhibition |
| 1b | Prostate Cancer | 10.9 | Moderate inhibition |
The mechanism through which 2-(2,4-Diaminophenyl)acetic acid exerts its anticancer effects involves the modulation of cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it has been shown to induce apoptosis in cancer cells by promoting the accumulation of cells in the sub-G1 phase of the cell cycle, indicating a potential for use in targeted cancer therapies .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit pathways associated with inflammation, potentially making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of 2-(2,4-Diaminophenyl)acetic acid and its derivatives:
- Case Study 1 : In vitro studies on prostate cancer cells demonstrated that treatment with specific derivatives resulted in a significant reduction in cell viability compared to untreated controls.
- Case Study 2 : A clinical trial assessing the effects of a compound related to 2-(2,4-Diaminophenyl)acetic acid on melanoma patients showed promising results in terms of tumor size reduction and improved patient outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
